S,R-Warfarin alcohol
Description
Origin of Stereoisomerism in Warfarin (B611796) Metabolism
Warfarin is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-warfarin and (R)-warfarin. clinpgx.org The molecular structure of warfarin possesses a single chiral center. nih.gov While the primary metabolic pathways for warfarin involve oxidation by cytochrome P450 (CYP) enzymes, a minor but significant route is the reduction of the ketone group on the side chain (at position 11) to a hydroxyl group. nih.govdrugbank.com This reduction is carried out by cytosolic reductases in the liver. nih.gov
The metabolic reduction of the carbonyl group introduces a second chiral center into the molecule. nih.gov Consequently, the metabolism of each warfarin enantiomer can produce two different diastereomeric alcohols. The metabolism of (S)-warfarin yields (S,S)-warfarin alcohol and (S,R)-warfarin alcohol. Similarly, the metabolism of (R)-warfarin produces (R,R)-warfarin alcohol and (R,S)-warfarin alcohol. nih.gov This results in a total of four possible warfarin alcohol stereoisomers. nih.govbris.ac.uk
Nomenclature and Designations of Warfarin Alcohol Diastereomers
The four diastereomers of warfarin alcohol are designated based on the absolute configuration (R or S) at the two chiral centers. The first letter refers to the original chiral center in the parent warfarin molecule, and the second letter refers to the newly formed chiral center at the hydroxyl group.
The specific compound of focus, (S,R)-Warfarin alcohol, is one of the two diastereomers resulting from the metabolism of (S)-warfarin. nih.gov Its full IUPAC name is 4-hydroxy-3-[(1S,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one. fda.gov
For analytical purposes, particularly when complete resolution of all four diastereomers is not achieved, researchers have sometimes used a simplified nomenclature. A mixture of (R,R)- and (S,S)-warfarin alcohols has been referred to as "alcohol 1," while a mixture of (R,S)- and (S,R)-warfarin alcohols has been labeled "alcohol 2". nih.gov
Table 1: Nomenclature of Warfarin Alcohol Diastereomers
| Diastereomer | Parent Enantiomer | IUPAC Name | Other Names |
|---|---|---|---|
| (S,R)-Warfarin alcohol | (S)-Warfarin | 4-hydroxy-3-[(1S,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one | Part of "Alcohol 2" mixture |
| (S,S)-Warfarin alcohol | (S)-Warfarin | 4-hydroxy-3-[(1S,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one nih.gov | Part of "Alcohol 1" mixture; (S,S) warfarin alcohol researchgate.net |
| (R,S)-Warfarin alcohol | (R)-Warfarin | 4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one nih.gov | Part of "Alcohol 2" mixture; (R,S) warfarin alcohol researchgate.netjci.org |
| (R,R)-Warfarin alcohol | (R)-Warfarin | 4-hydroxy-3-[(1R,1R)-3-hydroxy-1-phenylbutyl]chromen-2-one | Part of "Alcohol 1" mixture |
Significance of Stereochemical Analysis in Chemical Biology
Stereochemistry is a critical factor in drug design and pharmacology because the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets like enzymes and receptors. patsnap.comnumberanalytics.com Different stereoisomers of a drug can exhibit significant variations in their absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comnih.gov
The stereochemical analysis of warfarin alcohols is significant for several reasons:
Stereospecific Metabolism: The formation of the warfarin alcohol diastereomers is stereospecific. For instance, studies with human hepatic cytosolic reductases show that the metabolism of (R)-warfarin predominantly yields (R,S)-warfarin alcohol over the (R,R)-warfarin alcohol metabolite. nih.gov The metabolic efficiency for forming (R,S)-warfarin alcohol was found to be almost 200-fold higher than for the (R,R) form. nih.gov In contrast, early research indicated that the metabolism of (S)-warfarin favored the formation of the (S,S)-warfarin alcohol. researchgate.netjci.orgnih.gov
Different Pharmacokinetic Profiles: The clearance rates of the warfarin alcohol diastereomers can differ. For example, the clearance of (R,S)-warfarin alcohol is reportedly 2.5-fold lower than the other alcohol metabolites, suggesting it may accumulate more in plasma. nih.gov Understanding the formation and clearance of each specific isomer, such as S,R-warfarin alcohol, is necessary to fully model the pharmacokinetics of warfarin.
Table 2: Summary of Research Findings on Stereospecific Warfarin Alcohol Formation
| Research Finding | Subject of Study | Significance | Reference(s) |
|---|---|---|---|
| Metabolism of (R)-warfarin yields (R,S)-warfarin alcohol as the major metabolite and (R,R)-warfarin alcohol as the minor one. | Human Hepatic Cytosolic Reductases | Demonstrates high stereospecificity in the metabolic reduction pathway. | nih.gov |
| The metabolic efficiency for the formation of (R,S)-warfarin alcohol is nearly 200-fold greater than for (R,R)-warfarin alcohol. | Human Hepatic Cytosolic Reductases | Highlights the preferential formation of one diastereomer from the (R)-warfarin enantiomer. | nih.gov |
| (S)-warfarin is reduced to the (S,S)-warfarin alcohol. | Human Metabolism | Indicates a different stereospecific preference for the (S)-warfarin enantiomer compared to the (R)-enantiomer. | researchgate.netjci.orgnih.gov |
| (R)-warfarin is reduced to the (R,S)-warfarin alcohol. | Human Metabolism | Confirms the stereospecific reduction pathway for the (R)-enantiomer in vivo. | researchgate.netjci.orgnih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (S,R)-Warfarin alcohol |
| (S,S)-Warfarin alcohol |
| (R,S)-Warfarin alcohol |
| (R,R)-Warfarin alcohol |
| (S)-Warfarin |
| (R)-Warfarin |
| Warfarin |
| 6-hydroxywarfarin (B562544) |
| 7-hydroxywarfarin (B562546) |
| 8-hydroxywarfarin (B562547) |
| 10-hydroxywarfarin (B562548) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
40281-79-6 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m1/s1 |
InChI Key |
ZUJMMGHIYSAEOU-DOMZBBRYSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Warfarin Alcohol Stereoisomers
Chemical Synthesis of Warfarin (B611796) Alcohols via Reduction
The conversion of the ketone group in warfarin to a secondary alcohol introduces a new stereocenter, resulting in four possible diastereomeric warfarin alcohols: (S,S), (S,R), (R,S), and (R,R). The direct reduction of enantiomerically pure warfarin is a primary route to access these alcohol stereoisomers.
Stoichiometric and Catalytic Reduction Approaches, including Sodium Borohydride (B1222165) Reduction
The reduction of the side-chain ketone in warfarin to warfarin alcohol can be effectively achieved using stoichiometric metal hydride reagents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation. nih.govwikipedia.org It is a selective reducing agent that readily converts ketones and aldehydes to their corresponding alcohols. wikipedia.org
A typical procedure involves the reduction of enantiomerically pure R- or S-warfarin with sodium borohydride. nih.gov This reaction introduces a new chiral center, leading to a pair of diastereomers. For instance, the reduction of S-warfarin yields (S,S)- and (S,R)-warfarin alcohols, while the reduction of R-warfarin produces (R,R)- and (R,S)-warfarin alcohols. nih.gov The process generally results in good yields, with typical yields for the pair of diastereomers being over 70%. nih.gov The resulting diastereomers can then be separated using chromatographic techniques like thin-layer chromatography (TLC) followed by recrystallization. nih.gov
While stoichiometric reagents like NaBH₄ are effective, catalytic reduction methods represent an alternative approach. Catalytic hydrogenation, for example, is a powerful technique for ketone reduction, although its application to warfarin alcohol synthesis is less specifically detailed in the literature compared to the synthesis of the warfarin precursor itself. rsc.org These catalytic methods often involve transition metals and offer advantages in terms of atom economy.
Green Chemistry Principles in Warfarin Alcohol Synthesis
The synthesis of warfarin alcohols can be conducted following principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances. nih.gov The use of sodium borohydride for the reduction of warfarin is compatible with green chemistry tenets, particularly when performed in an aqueous medium. nih.govacs.org
One described green procedure involves stirring the warfarin enantiomer with sodium borohydride in deionized water at ambient temperature. nih.gov This method avoids the use of volatile organic solvents, reducing the environmental impact. Following the reaction, the excess sodium borohydride is neutralized with hydrochloric acid, and the product can be isolated by simple filtration. nih.gov This approach, combined with the green synthesis of the starting warfarin enantiomers, provides an environmentally benign route to all four warfarin alcohol stereoisomers. nih.govnewdrugapprovals.org
Stereoselective Synthesis of Warfarin Precursors
The production of enantiomerically pure warfarin is a critical prerequisite for the synthesis of specific warfarin alcohol stereoisomers like S,R-warfarin alcohol. Asymmetric synthesis methods are employed to create the single chiral center in warfarin with a high degree of stereocontrol.
Asymmetric Hydrogenation of Warfarin Ketone Intermediates
A notable method for preparing enantiomerically pure R- and S-warfarin involves the asymmetric hydrogenation of a dehydrowarfarin (B583814) precursor. This approach was significantly advanced by researchers at DuPont Merck Pharmaceutical, who developed a practical synthesis using a DuPHOS-Rh(I) catalyzed hydrogenation. monash.eduresearchgate.net
In this strategy, racemic warfarin is first oxidized to an achiral dehydrowarfarin intermediate. This intermediate is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst. The specific enantiomer of warfarin produced depends on the chirality of the phosphine (B1218219) ligand used in the catalyst. For example, using (R,R)-Et-DuPHOS-Rh(I) as the catalyst leads to the formation of R-warfarin, while its enantiomeric counterpart, (S,S)-Et-DuPHOS-Rh(I), yields S-warfarin. monash.edu This method achieves high enantioselectivities, with reported enantiomeric excesses (e.e.) of 82-88%. monash.edu A subsequent recrystallization step can further enhance the enantiomeric purity to over 98% e.e. monash.edu
| Catalyst | Target Enantiomer | Solvent | Enantiomeric Excess (e.e.) |
| (R,R)-Et-DuPHOS-Rh(I) | R-Warfarin | 3:2 Isopropanol-Methanol | 88% |
| (S,S)-Et-DuPHOS-Rh(I) | S-Warfarin | Methanol (B129727) | 82-86% |
This table presents data on the asymmetric hydrogenation of a dehydrowarfarin precursor to produce enantiomerically enriched warfarin. monash.edu
Organocatalytic Asymmetric Michael Additions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of warfarin. This approach avoids the use of metals and relies on small, chiral organic molecules to induce stereoselectivity. The key reaction is an asymmetric Michael addition of 4-hydroxycoumarin (B602359) to benzalacetone. newdrugapprovals.orgrsc.org
Chiral primary diamines, such as derivatives of 1,2-diphenylethylenediamine (DPEN), are effective organocatalysts for this transformation. newdrugapprovals.orgrsc.orgnih.gov For instance, using (1R,2R)- or (1S,2S)-DPEDA as a catalyst can produce (R)- or (S)-warfarin, respectively, with good yields (40-95%) and high enantiopurities (80-100% e.e.) after recrystallization. rsc.org The reaction is often performed at room temperature in an environmentally friendly manner. newdrugapprovals.orgrsc.org More complex C2-symmetric squaramide-based primary diamines have also been developed, achieving yields and enantiomeric excesses up to 96%. nih.gov
| Catalyst (10 mol%) | Solvent | Yield | Enantiomeric Excess (e.e.) |
| (1R,2R)-DPEDA | Ethanol | Good (40-95%) | High (80-100%) |
| (1S,2S)-DPEDA | Ethanol | Good (40-95%) | High (80-100%) |
| C2-symmetric squaramide | CH₂Cl₂ | up to 96% | up to 96% |
This table summarizes the results for the organocatalytic asymmetric Michael addition to form chiral warfarin. rsc.orgnih.gov
Continuous Flow Synthesis Techniques for Chiral Warfarin
Continuous flow chemistry offers significant advantages for the synthesis of chiral compounds, including improved safety, efficiency, and scalability. This technology has been successfully applied to the stereoselective synthesis of (S)-warfarin. monash.edu
In a continuous flow setup, a solution containing 4-hydroxycoumarin, benzalacetone, and a co-catalyst is passed through a packed-bed reactor containing an immobilized chiral catalyst. monash.edu One example utilizes a polystyrene-supported 9-amino-epi-quinine catalyst. With a residence time of 5 hours at 50 °C, (S)-warfarin can be isolated in up to 90% yield and with up to 87% e.e. monash.edu This method demonstrates the potential for producing enantiomerically enriched warfarin precursors in an automated and efficient manner.
Resolution and Separation Techniques for Warfarin Enantiomers and Their Metabolites
The stereoisomers of warfarin and its metabolites, including the warfarin alcohols, exhibit different pharmacological activities and metabolic fates. Consequently, the development of stereoselective analytical methods is crucial for pharmacokinetic and metabolic studies. A variety of chromatographic techniques have been successfully employed for the resolution and separation of warfarin enantiomers and the diastereomeric warfarin alcohols.
The reduction of the two enantiomers of warfarin, (R)- and (S)-warfarin, at the C-11 carbonyl group introduces a second chiral center, leading to the formation of four stereoisomeric warfarin alcohols: (9R,11R)-, (9R,11S)-, (9S,11S)-, and (9S,11R)-warfarin alcohol. nih.gov The separation of these stereoisomers, along with the parent drug's enantiomers, has been achieved through several advanced chromatographic methods.
High-performance liquid chromatography (HPLC) is a widely used technique for the chiral separation of warfarin and its derivatives. who.intsepscience.com Chiral stationary phases (CSPs) are fundamental to this process, enabling the differential interaction with each stereoisomer. For instance, an (R,R) Whelk-O 1 column has been used to achieve baseline resolution of warfarin enantiomers. Similarly, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high efficacy. sepscience.com A notable example is the use of a DAICEL CHIRALPAK® IG column, which can separate (R)- and (S)-warfarin with high resolution using 100% methanol as a single solvent. sepscience.com
In addition to separating the parent enantiomers, HPLC methods have been developed to simultaneously determine warfarin enantiomers and their metabolites. A column-switching HPLC method with UV detection has been described for the concurrent analysis of (R)- and (S)-warfarin, as well as their 7-hydroxywarfarin (B562546) enantiomeric metabolites, in human plasma. nih.gov
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and accuracy for the determination of warfarin and its alcohol metabolites. One such method utilizes a Hypersil Gold C18 column to separate and quantify warfarin and the diastereomeric pairs of warfarin alcohols (RS/SR- and RR/SS-warfarin alcohol) in vitro. nih.gov While this method separates the pairs of diastereomers, other techniques have been developed to resolve all four individual alcohol stereoisomers. nih.gov
Thin-layer chromatography (TLC) has been effectively used for the preparative isolation of the four warfarin alcohol diastereomers. nih.gov Following the reduction of individual warfarin enantiomers, the resulting pairs of diastereomers can be separated on silica (B1680970) gel TLC plates. For example, a solvent system of diethyl ether and acetic acid (197:3) allows for the separation of the (9R,11S)- and (9R,11R)-warfarin alcohols, as well as the (9S,11R)- and (9S,11S)-warfarin alcohols. nih.gov
Supercritical fluid chromatography (SFC), particularly its modern incarnation as UltraPerformance Convergence Chromatography (UPC²), is another powerful technique for chiral separations. waters.com UPC² coupled with mass spectrometry has been used for the enantiomeric separation of warfarin and its hydroxylated metabolites, resolving the enantiomers of warfarin, 6-hydroxywarfarin (B562544), 7-hydroxywarfarin, and 8-hydroxywarfarin (B562547) in a short analysis time. waters.com
The following table summarizes key findings from various studies on the separation of warfarin enantiomers and warfarin alcohol stereoisomers.
| Technique | Analytes Separated | Stationary Phase | Mobile Phase/Solvent System | Key Findings | Reference |
| HPLC | (R)- and (S)-Warfarin | LiChroCART® 250-4, ChiraDex® | Acetonitrile (B52724): Glacial Acetic Acid: Triethylamine (1000:3:2.5 v/v/v) | Well-resolved peaks with retention times of 4.8 min for S-warfarin and 5.7 min for R-warfarin. | who.int |
| HPLC | (R)- and (S)-Warfarin | DAICEL CHIRALPAK® IG | 100% Methanol | High-resolution, baseline separation of enantiomers suitable for preparative chromatography. | sepscience.com |
| TLC | (9R,11S)-, (9R,11R)-, (9S,11S)-, and (9S,11R)-Warfarin Alcohols | Silica Gel XHL TLC Plate | Diethyl Ether: Acetic Acid (197:3) | Successful isolation of individual diastereomers. The RS- and SR-alcohols were the top bands, while the RR- and SS-alcohols were the bottom bands. | nih.gov |
| UHPLC-MS/MS | Warfarin, (RS/SR)-Warfarin Alcohol, (RR/SS)-Warfarin Alcohol | Hypersil Gold C18 | Gradient of water with 0.01% formic acid and acetonitrile with 0.1% formic acid | Sensitive and accurate quantification of warfarin and diastereomeric pairs of warfarin alcohols with a total run time of 5 minutes. | nih.gov |
| UPC²-MS/MS | Enantiomers of Warfarin, 6-hydroxywarfarin, 7-hydroxywarfarin, 8-hydroxywarfarin | ACQUITY UPC² Trefoil CEL1 | Ammonium (B1175870) formate (B1220265) modified methanol as co-solvent | Resolution of six forms of hydroxywarfarin was achieved in under 4.5 minutes. | waters.com |
| Column-Switching HPLC | (R)- and (S)-Warfarin, (R)- and (S)-7-hydroxywarfarin | - | - | Simultaneous determination with a limit of quantification of 3 ng/mL for all enantiomers. | nih.gov |
Enzymatic Biotransformation of Warfarin to Warfarin Alcohols
Elucidation of Reductive Metabolic Pathways
The biotransformation of warfarin (B611796) into its alcohol metabolites occurs predominantly in the liver. Research has demonstrated that this reductive process is primarily carried out by cytosolic enzymes, with studies showing a nine-fold higher velocity of warfarin reduction in the cytosol compared to microsomes. This highlights the central role of soluble enzymes in this metabolic route.
Quantitative Contribution of Aldehyde-Keto Reductase Pathways
The reduction of warfarin to warfarin alcohols constitutes a minor metabolic pathway, accounting for approximately 20% of the total metabolites. drugbank.com This conversion is catalyzed by members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. nih.gov Despite being a minor route compared to oxidation, this pathway is significant due to the pharmacological activity of the resulting alcohol metabolites. nih.gov Kinetic analyses describe warfarin reduction as a low-affinity but high-capacity pathway. nih.gov
Identification and Characterization of Principal Human Warfarin Reductases
Extensive research has identified Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase 1C3 (AKR1C3) as the principal enzymes responsible for the reduction of warfarin in the human liver. researchgate.netresearchgate.net While other isoforms may play a role, their contribution is considered minor compared to these two key reductases. researchgate.net
| Enzyme | Warfarin Enantiomer | Vmax (pmol/mg/min) | Km (mM) | Reference |
| Human Liver Cytosol | R-Warfarin | 150 | 0.67 | researchgate.netnih.gov |
| Human Liver Cytosol | S-Warfarin | 27 | 1.7 | researchgate.netnih.gov |
This table displays the steady-state kinetic parameters for the reduction of R- and S-warfarin in pooled human liver cytosol.
Stereochemical Aspects of Reductase Activity
The enzymatic reduction of warfarin is a highly stereospecific process, influencing both substrate preference and product formation. The warfarin molecule contains one chiral center, but its reduction introduces a second, resulting in four possible diastereomeric warfarin alcohols: (R,S)-warfarin alcohol, (R,R)-warfarin alcohol, (S,S)-warfarin alcohol, and (S,R)-warfarin alcohol. nih.gov
Studies using pooled human liver cytosol have consistently shown that R-warfarin is a preferred substrate over S-warfarin, being reduced more efficiently. nih.govnih.gov The reduction process itself is also stereospecific, preferentially generating alcohols with an S-configuration at the newly formed chiral center, regardless of the initial substrate's chirality. nih.govresearchgate.net
This stereoselectivity results in a distinct metabolic profile:
The reduction of R-warfarin primarily yields (9R, 11S)-warfarin alcohol (also denoted as RS-warfarin alcohol) as the major metabolite. researchgate.netnih.gov
The reduction of S-warfarin mainly produces (9S, 11S)-warfarin alcohol (SS-warfarin alcohol). researchgate.netnih.gov
Diastereoselective Formation of Warfarin Alcohols
The reduction of the carbonyl group at position 11 of the warfarin molecule is a diastereoselective process, meaning that specific stereoisomers of the warfarin alcohol product are preferentially formed.
When R-warfarin undergoes enzymatic reduction in human liver cytosol, the primary metabolite formed is (9R,11S)-warfarin alcohol. nih.gov This demonstrates a high degree of stereospecificity in the reduction process, where the enzyme selectively produces the S-alcohol configuration at the newly formed chiral center (C11), while the original chirality at C9 remains unchanged. nih.govfrontiersin.org This specific metabolite, also referred to as RS-warfarin alcohol, is considered the major alcohol metabolite derived from R-warfarin. nih.gov
Similarly, the enzymatic reduction of S-warfarin is also highly stereospecific. The major metabolite produced from S-warfarin is (9S,11S)-warfarin alcohol. nih.gov Despite S-warfarin being a less favored substrate for reduction compared to R-warfarin, the enzymes involved still direct the reaction to predominantly form the S-alcohol at the C11 position. nih.gov This product, also known as SS-warfarin alcohol, is the principal, though minor, alcohol metabolite formed from S-warfarin. nih.govfrontiersin.org
The consistent formation of the S-alcohol at position 11, regardless of whether the substrate is R- or S-warfarin, is dictated by the specific enzymes responsible for this metabolic pathway. nih.gov Research has identified that Carbonyl Reductase 1 (CBR1) is the dominant enzyme in the reductive metabolism of both warfarin enantiomers in human liver cytosol. nih.govfrontiersin.org Aldo-keto reductase 1C3 (AKR1C3) also plays a significant, though lesser, role. nih.govfrontiersin.org Both CBR1 and AKR1C3 exhibit a strong preference for creating an S-alcohol configuration. frontiersin.org This inherent stereospecificity of the primary reductases ensures that the reduction of the C11 carbonyl group overwhelmingly yields (9R,11S)-warfarin alcohol from R-warfarin and (9S,11S)-warfarin alcohol from S-warfarin. nih.gov
Enzyme Kinetics and Substrate Specificity
The efficiency and preference of warfarin reduction are quantified by enzyme kinetic parameters, which describe the interaction between the substrate (warfarin enantiomers) and the metabolizing enzymes (warfarin reductases).
Determination of Vmax and Km for Warfarin Reductases
Steady-state kinetic analyses have been performed to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the reduction of R- and S-warfarin by human liver cytosol. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax reflects the maximum rate at which the enzyme can catalyze the reaction.
Studies show that R-warfarin has a lower Km and a significantly higher Vmax compared to S-warfarin. nih.gov This confirms that the cytosolic reductases have a higher affinity for R-warfarin and can metabolize it at a much faster rate than S-warfarin. nih.gov The catalytic efficiency, often expressed as the Vmax/Km ratio, is substantially greater for R-warfarin reduction, highlighting its role as the preferred substrate for this metabolic pathway. nih.govnih.gov
Interactive Data Table: Kinetic Parameters for Warfarin Reduction
The table below summarizes the Michaelis-Menten kinetic parameters for the reduction of R- and S-warfarin in pooled human liver cytosol.
| Substrate | Major Metabolite | Vmax (pmol/mg/min) | Km (mM) |
| R-Warfarin | 9R,11S-Warfarin Alcohol | 150 | 0.67 |
| S-Warfarin | 9S,11S-Warfarin Alcohol | 27 | 1.7 |
| Data sourced from steady-state analysis of warfarin reduction in vitro. nih.gov |
Comparative Kinetic Analyses of R- and S-Warfarin Enantiomers
The metabolic reduction of warfarin to its corresponding alcohol metabolites is a stereospecific process, with human hepatic cytosolic reductases demonstrating distinct kinetic profiles for the R- and S-enantiomers. nih.gov In vitro studies using pooled human liver cytosol have revealed that R-warfarin is a more efficiently reduced substrate compared to S-warfarin. nih.gov This preferential metabolism is evident from the kinetic parameters, where the maximal velocity (Vmax) for R-warfarin reduction is substantially higher than that for S-warfarin. nih.gov
The primary reductase enzymes implicated in this biotransformation are carbonyl reductase-1 (CBR1), followed by aldo-keto reductase-1C3 (AKR1C3) and other members of the aldo-keto reductase family. nih.gov The reduction of the carbonyl group at the C-11 position occurs stereospecifically, leading to the formation of an S-alcohol for both enantiomers. nih.gov Consequently, the major metabolite of R-warfarin is (9R,11S)-warfarin alcohol, while S-warfarin is primarily converted to (9S,11S)-warfarin alcohol. nih.gov
Although warfarin reduction is characterized as a low-affinity pathway, indicated by relatively high Michaelis-Menten constant (Km) values, it possesses a high capacity for metabolism. nih.gov The metabolic efficiency for the formation of the primary R-warfarin alcohol metabolite is almost 200 times greater than that of its diastereomer. nih.gov The kinetic data underscores that R-warfarin is the preferred substrate for reductive metabolism in human liver cytosol. nih.gov
Table 1: Steady-State Kinetic Parameters for the Reduction of Warfarin Enantiomers by Human Liver Cytosol
Data derived from in vitro studies with pooled human liver cytosol.
| Substrate | Vmax (pmol/mg/min) | Km (mM) | Metabolic Efficiency (Vmax/Km) |
|---|---|---|---|
| R-Warfarin | 150 | 0.67 | 224 |
| S-Warfarin | 27 | 1.7 | 16 |
Secondary Reductive Pathways: Hydroxywarfarin to Hydroxywarfarin Alcohols
Beyond the primary metabolism of the parent drug, warfarin's hydroxylated metabolites, which are major products of cytochrome P450 (CYP) oxidation, can undergo secondary reduction to form hydroxywarfarin alcohols. nih.govresearchgate.net This secondary reductive pathway represents another layer in the complex metabolic fate of warfarin. researchgate.net It is hypothesized that due to structural similarities, hydroxywarfarins are recognized as substrates by the same cytosolic reductases responsible for converting warfarin to warfarin alcohols. nih.govnih.gov The position of the hydroxyl group on the coumarin (B35378) ring significantly influences the selectivity and specificity of this reduction. nih.govfrontiersin.org
Enantioselective and Enantiospecific Reduction of Hydroxywarfarin Metabolites
Furthermore, the reaction is enantiospecific in its product formation. For both R- and S-7-hydroxywarfarin, reduction yields a single metabolite, the corresponding S-alcohol. nih.gov This suggests that the presence of the hydroxyl group at position 7 does not alter the inherent chiral bias of the enzymatic reduction at the C-11 position. nih.gov Based on these findings, it is predicted that the reduction of other hydroxywarfarin isomers (e.g., 6-, 8-, and 4'-hydroxywarfarin) also proceeds with enantioselectivity towards R-substrates and enantiospecificity for S-alcohol metabolites. nih.govnih.gov
Table 2: Kinetic Parameters for the Reduction of 7-Hydroxywarfarin (B562546) Enantiomers
Data from steady-state reactions with human liver cytosol.
| Substrate | Vmax (pmol/min/mg protein) | Km (µM) | Specificity (Vmax/Km) |
|---|---|---|---|
| R-7-Hydroxywarfarin | 30 | 220 | 0.14 |
| S-7-Hydroxywarfarin | 2.4 | 290 | 0.0083 |
Significance of 10-Hydroxywarfarin (B562548) Reduction in Metabolic Clearance
While various hydroxywarfarin metabolites can be reduced, the reactions are generally inefficient. nih.govnih.gov However, the reduction of 10-hydroxywarfarin is an exception and is considered to be the most significant secondary reductive pathway in terms of metabolic clearance. nih.govnih.gov Modeling studies correctly predicted a more efficient reduction of 10-hydroxywarfarin compared to warfarin itself and other hydroxywarfarins. researchgate.netnih.govfrontiersin.org
Analytical Methodologies for Warfarin Alcohol Stereoisomers
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation of warfarin (B611796) alcohol stereoisomers from the parent drug and other metabolites in complex biological matrices. The choice of chromatographic technique is dictated by the need for high resolution, sensitivity, and throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the enantiomeric separation of warfarin and the diastereomeric separation of its alcohol metabolites. nih.gov Various chiral stationary phases (CSPs) have been successfully employed for this purpose. sepscience.com These CSPs create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation.
Macrocyclic glycopeptide-based CSPs, such as those commercialized under the Astec CHIROBIOTIC brand, are particularly effective. nih.govsigmaaldrich.com For instance, an Astec CHIROBIOTIC® V column can achieve enantiomeric separation of warfarin and its metabolites. nih.gov The separation mechanism of these columns often involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which are highly effective for the polar, ionizable nature of warfarin and its metabolites under conditions suitable for mass spectrometry. sigmaaldrich.com
Mobile phase composition is a critical parameter in optimizing chiral separations. Typical mobile phases consist of an organic modifier like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, often containing additives like acetic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape. nih.govsepscience.com For example, a gradient elution using aqueous ammonium acetate (pH 4.0) and acetonitrile has been used to resolve warfarin enantiomers and its hydroxylated metabolites. nih.gov In some methods, fluorescence detection is employed due to its high sensitivity and selectivity for warfarin compounds, which naturally fluoresce. nih.govwho.int
| Parameter | Condition | Reference |
|---|---|---|
| Column | Astec® CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | Water with 5 mM ammonium acetate (pH 4.0) | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | Linear gradient from 10% to 40% B over 5 minutes | nih.gov |
| Detection | Fluorescence (Excitation: 325 nm; Emission: 393 nm) or MS/MS | nih.govnih.gov |
| Retention Time (S-warfarin) | ~4.8 minutes | who.int |
| Retention Time (R-warfarin) | ~5.7 minutes | who.int |
Ultra-High Performance Liquid Chromatography (UHPLC) with Chiral Stationary Phases
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, higher speed, and greater sensitivity, which are all beneficial for analyzing complex biological samples. sigmaaldrich.com These benefits stem from the use of columns packed with sub-2 µm particles. A sensitive and reproducible UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the simultaneous determination of warfarin and its alcohol metabolites (RS/SR- and RR/SS-warfarin alcohol). nih.govelsevierpure.com
In these methods, chromatographic separation is often achieved on reversed-phase columns, such as a Hypersil Gold C18 (2.1 mm × 100 mm, 1.9 µm), rather than a dedicated chiral column. nih.gov The separation of the diastereomeric alcohols is achieved through careful optimization of the mobile phase gradient. For instance, a gradient elution with water and acetonitrile, both containing a small percentage of formic acid, can resolve the warfarin alcohols within a short run time of about 5 minutes. nih.govelsevierpure.com This approach is particularly powerful when coupled with mass spectrometry, where the mass-to-charge ratio provides an additional dimension of selectivity. UHPLC methods have been successfully applied to determine warfarin alcohols in various matrices, including in vitro incubation buffers and dried blood spots. nih.govcnr.itresearchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) has also been used for the quantification of warfarin and its metabolites, including warfarin alcohols. nih.govnih.gov However, since warfarin and its hydroxylated and reduced metabolites are non-volatile, a derivatization step is required to increase their volatility and thermal stability for GC analysis. nih.gov Early methods involved creating pentafluorobenzyl derivatives for detection by electron capture detection (ECD). nih.gov Later methods utilized methylation of the analytes, followed by quantification using GC coupled with mass spectrometry (GC-MS). nih.govresearchgate.net
For instance, Duffield et al. reported methods to quantify methylated warfarin and its alcohol using deuterated internal standards for improved accuracy. nih.govresearchgate.net While effective, the requirement for derivatization adds complexity and potential for variability in the analytical workflow. Consequently, with the advent of robust LC-MS techniques, GC-based methods for warfarin metabolites are now less common. nih.gov Modern GC-MS/MS methods can achieve low detection limits, but their application is often focused on specific research questions, such as identifying transformation products from environmental degradation. researchgate.net
Addressing Challenges of Metabolite Co-elution
A significant challenge in the chromatographic analysis of warfarin metabolites is the potential for co-elution, where multiple compounds exit the column at the same time. This is particularly problematic due to the large number of structurally similar metabolites. nih.gov For example, warfarin is metabolized to several hydroxylated isomers (e.g., 6-, 7-, 8-, 10-hydroxywarfarin) and the warfarin alcohols. frontiersin.org Hydroxylation at the C10 position creates a second chiral center, leading to four possible stereoisomers which can be difficult to resolve from each other and from the warfarin alcohol diastereomers. nih.govnih.gov
One study noted that two diastereomeric warfarin alcohol pairs, RS/SR-warfarin alcohol and RR/SS-warfarin alcohol, were generated from warfarin metabolism. researchgate.net Research has also identified that one chromatographic peak (alcohol 1) can consist of two co-eluting isomers (9R,11R- and 9S,11S-warfarin alcohol), while a second peak (alcohol 2) contains the other pair (9R,11S- and 9S,11R-warfarin alcohol). frontiersin.org Achieving baseline separation of all these species is a formidable task. nih.gov The combination of advanced column chemistries (both chiral and high-efficiency achiral phases) and the high selectivity of tandem mass spectrometry is often required to overcome these co-elution challenges and ensure accurate quantification of each specific metabolite. nih.govnih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of warfarin alcohols, providing both structural confirmation and highly sensitive quantification. It is almost always coupled with a liquid chromatography system (LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the analysis of warfarin and its metabolites, including S,R-Warfarin alcohol. sigmaaldrich.comnih.govnih.gov This technique combines the powerful separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of MS detection.
For quantification, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. This process is highly specific and significantly reduces background noise, allowing for very low limits of quantification (LOQ). For example, a UHPLC-MS/MS method for warfarin alcohols achieved an LOQ of 0.5 ng/mL in buffer. nih.gov The transition for warfarin is typically m/z 307 → 161. nih.gov
Electrospray ionization (ESI) is the most common ionization source used for this analysis, and it can be operated in either positive or negative ion mode, though negative mode is frequently reported for warfarin and its metabolites. nih.govnih.govresearchgate.net The high sensitivity and specificity of LC-MS/MS make it suitable for a wide range of applications, from in vitro enzyme kinetic studies to the analysis of clinical samples from patients. nih.govnih.govresearchgate.net
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (QQQ) | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Precursor Ion (Warfarin) | m/z 307.1 | nih.gov |
| Product Ion (Warfarin) | m/z 161.0 | nih.gov |
| Linearity Range (Warfarin Alcohols) | 0.5 - 250 ng/mL | nih.govelsevierpure.com |
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation | sigmaaldrich.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful techniques for the analysis of warfarin alcohol stereoisomers. However, due to the low volatility and presence of polar functional groups in these compounds, chemical derivatization is a common prerequisite for successful GC analysis. jfda-online.com This process enhances volatility, improves chromatographic properties, and can improve detection sensitivity. jfda-online.comnih.gov
Derivatization and Analysis
Methylation is a frequently employed derivatization technique. nih.gov For instance, trimethyl-3-trifluoromethyl phenyl ammonium hydroxide (B78521) can be used to derivatize the analytes before injection into the GC-MS/MS system. nih.gov Early methods quantified methylated warfarin and its alcohol metabolites using deuterated internal standards to ensure accuracy. nih.gov Other historical methods involved creating pentafluorobenzyl-derivatives for analysis by GC with electron capture detection (ECD) or using TMS-DAM derivatization for GC-EI-MS. nih.gov
GC-MS/MS, particularly when operated in the multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantifying derivatized warfarin alcohols, even in complex biological matrices. nih.govnih.gov This technique allows for the establishment of linear working ranges for quantification, with studies reporting detection limits (LODs) for derivatized warfarin species ranging from approximately 18.7 to 67.0 ng/mL and limits of quantification (LOQ) from 60.7 to 218.2 ng/mL, depending on the specific isomer. nih.gov
| Parameter | Value Range | Source |
| Limit of Detection (LOD) | 18.7 - 67.0 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 60.7 - 218.2 ng/mL | nih.gov |
| Linear Working Range | 30 - 1800 ng/mL | nih.gov |
This table presents typical performance metrics for GC-MS/MS methods used in the analysis of derivatized warfarin metabolites.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS), such as high-resolution quadrupole time-of-flight (HR-qToF-MS), offers significant advantages for the structural elucidation of warfarin alcohol stereoisomers. researchgate.netresearchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. This level of detail is invaluable for confirming structures and identifying unknown metabolites. researchgate.net
Electron ionization (EI) is a common technique used in conjunction with HRMS for analyzing derivatized warfarin species. researchgate.netresearchgate.net The resulting mass spectra reveal characteristic fragmentation patterns that serve as fingerprints for the different isomers. Key fragmentation pathways for methylated warfarin species include:
Inductive cleavage of the acyl or acetonyl side chain. researchgate.netresearchgate.net
Methyl migration . researchgate.netresearchgate.net
Hydrogen migration followed by inductive cleavage. researchgate.netresearchgate.net
For instance, analysis of hydroxywarfarins has shown that different ring isomers produce unique fragment ions. nih.gov 10-OH-warfarin can produce a characteristic fragment ion at m/z 250, which further fragments to m/z 161. nih.gov In contrast, hydroxylations on the A-ring or C-ring can be distinguished by the subsequent fragmentation of an initial m/z 266 ion. nih.gov This detailed analysis of fragmentation pathways is crucial for distinguishing between the various structurally similar metabolites, including the warfarin alcohol diastereomers. nih.govresearchgate.net
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of warfarin alcohol stereoisomers. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule, allowing for the unambiguous assignment of the stereochemistry. nih.govunl.edu
NMR studies have shown that warfarin can exist in equilibrium between different forms, including two cyclic diastereomeric hemiketals and a minor open-chain form, with the specific distribution depending on the solvent. nih.gov The reduction of warfarin to warfarin alcohol creates an additional chiral center, resulting in four possible stereoisomers (RR, RS, SS, and SR). nih.gov
To characterize these, researchers synthesize and isolate the individual diastereomers. nih.gov A suite of advanced NMR techniques is then employed for structural assignment:
¹H NMR: Provides information on proton chemical shifts and coupling constants. For example, in one study, the ¹H NMR spectrum of RR-warfarin alcohol in DMSO-d6 showed a characteristic doublet for the H-14 protons at δ 1.21 ppm. nih.gov
¹³C NMR: Reveals the chemical environment of each carbon atom. Studies have noted that the chemical shifts of the cyclic hemiketal forms are distinct from the open-chain keto form. unl.edunih.gov
2D NMR (COSY, HMQC, HMBC): These techniques establish connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), which is essential for assigning the complex spectra of these molecules and confirming their three-dimensional structure. nih.gov
| NMR Technique | Purpose in Warfarin Alcohol Analysis | Source |
| ¹H NMR | Determines proton chemical shifts and spin-spin coupling, helping to define the local environment and conformation. | nih.gov |
| ¹³C NMR | Distinguishes between different carbon environments, crucial for identifying isomeric forms (e.g., cyclic vs. open-chain). | nih.govnih.gov |
| COSY | Establishes proton-proton coupling correlations, mapping out the spin systems within the molecule. | nih.gov |
| HMQC/HSQC | Correlates directly bonded proton and carbon atoms for definitive resonance assignment. | nih.gov |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, revealing the overall carbon skeleton. | nih.gov |
This table summarizes the application of various NMR techniques for the structural elucidation of warfarin alcohol stereoisomers.
Polarimetry for Enantiomeric Excess Determination
Polarimetry is a classical analytical technique used to measure the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of this rotation can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. Each enantiomer of a chiral molecule rotates light by an equal and opposite amount. A racemic mixture (a 1:1 ratio of enantiomers) will not rotate light, while a solution enriched in one enantiomer will exhibit a net rotation.
While polarimetry is a fundamental technique in stereochemistry, its application for determining the enantiomeric excess of warfarin alcohols in biological or complex samples is limited. Modern analytical practice overwhelmingly favors chromatographic methods for this purpose. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) coupled with mass spectrometry offer superior sensitivity, selectivity, and the ability to simultaneously separate and quantify multiple stereoisomers in a single analysis. waters.comsigmaaldrich.comnih.gov These methods can determine the precise ratio of (S,R)-warfarin alcohol to its other diastereomers, providing a more detailed and accurate picture of the stereochemical composition than bulk polarimetric measurements. who.intsepscience.com
Biochemical and Pharmacological Characterization of Warfarin Alcohol Stereoisomers
Differential Protein Binding Properties
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution, metabolism, and efficacy. The binding of warfarin (B611796) and its metabolites is stereoselective, meaning that different isomers can exhibit varying affinities for these proteins.
Stereoselective Interactions with Human Serum Albumin [(S,R)-WA, (S,S)-WA, (R,S)-WA]
While detailed quantitative data on the specific binding affinities of the individual warfarin alcohol stereoisomers—(S,R)-Warfarin Alcohol ((S,R)-WA), (S,S)-Warfarin Alcohol ((S,S)-WA), and (R,S)-Warfarin Alcohol ((R,S)-WA)—to human serum albumin are not extensively documented in publicly available literature, research on racemic warfarin-alcohol indicates that it binds to the same site on HSA as the parent drug, warfarin. drugbank.com The binding of racemic warfarin enantiomers to HSA is known to be stereoselective, with the S-enantiomer generally exhibiting a slightly higher binding affinity than the R-enantiomer. mdpi.com It is plausible that a similar stereoselectivity exists for the warfarin alcohol metabolites, which would result in different free fractions of each stereoisomer in the plasma and potentially impact their pharmacological activity and clearance. Further research is required to fully elucidate the specific binding characteristics of each warfarin alcohol stereoisomer.
Impact of Concomitant Agents on Protein Binding Displacement (e.g., Phenylbutazone)
The co-administration of other drugs can lead to the displacement of warfarin and its metabolites from their binding sites on HSA, increasing their free concentration and potentially leading to adverse effects. Phenylbutazone (B1037), a nonsteroidal anti-inflammatory drug, is a well-known displacer of warfarin from HSA. capes.gov.brnih.govnih.govresearchgate.net Studies have shown that the displacement of warfarin enantiomers from albumin by phenylbutazone is not stereoselective. While specific data on the displacement of individual warfarin alcohol stereoisomers by phenylbutazone is limited, it is known that phenylbutazone can inhibit the metabolic reduction of both S- and R-warfarin to their corresponding (S,S)- and (R,S)-alcohols. This suggests a complex interaction where phenylbutazone not only affects the protein binding of the parent drug but also influences the formation of its alcohol metabolites.
Modulation of Drug-Metabolizing Enzyme Activity by Warfarin Alcohols
Warfarin alcohols can also interact with and modulate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, which is responsible for the metabolism of a vast array of drugs, including warfarin itself.
Inhibition of Cytochrome P450 Isoforms (e.g., CYP2C9 by S-Warfarin Alcohol)
Research has demonstrated a significant and stereoselective inhibition of CYP2C9, the primary enzyme responsible for the metabolism of the more potent S-warfarin enantiomer, by S-warfarin alcohol. nih.gov S-warfarin alcohol acts as a competitive inhibitor of CYP2C9-mediated S-warfarin 7-hydroxylation. nih.gov In contrast, R-warfarin alcohol does not inhibit the metabolism of S-warfarin by CYP2C9. nih.gov This finding is crucial as the inhibition of CYP2C9 by S-warfarin alcohol can lead to an accumulation of the active S-warfarin, potentially enhancing its anticoagulant effect.
Table 1: Inhibition of S-Warfarin Metabolism by Warfarin Alcohol Stereoisomers
| Warfarin Alcohol Stereoisomer | Effect on CYP2C9-catalyzed S-Warfarin Metabolism | Type of Inhibition |
|---|---|---|
| S-Warfarin Alcohol | Primarily a competitive inhibitor | Competitive |
| R-Warfarin Alcohol | Did not inhibit | - |
This table is based on findings from a study on the inhibition of human liver microsomal CYP2C9 catalyzed metabolism of S-warfarin. nih.gov
Effects on Parent Warfarin Metabolism by Other Pathways
The metabolic fate of warfarin is complex, involving several pathways beyond CYP-mediated hydroxylation, including glucuronidation. However, there is currently a lack of specific information in the scientific literature regarding the effects of warfarin alcohol metabolites on the metabolism of the parent warfarin compound through these alternative pathways, such as glucuronidation. Further investigation is needed to determine if warfarin alcohols can influence their own formation or the clearance of the parent drug via these other metabolic routes.
Retained Biochemical Activity and Its Mechanisms
Interestingly, the warfarin alcohol metabolites are not inert and have been shown to possess their own anticoagulant activity.
Studies in human volunteers have demonstrated that warfarin alcohols, in all four of their configurations, can produce a coumarin-like anticoagulant effect by lowering the activity of vitamin K-dependent clotting factors. droracle.ai The precise mechanism of this retained biochemical activity is not as extensively characterized as that of the parent warfarin molecule. Warfarin exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K, a cofactor required for the synthesis of active clotting factors. nih.govnih.govnih.govyoutube.com It is hypothesized that the warfarin alcohols may also exert their anticoagulant effect through the inhibition of VKOR, although the potency and stereoselectivity of this inhibition may differ from that of warfarin. The structural similarity to warfarin, particularly the coumarin (B35378) ring system, likely underlies this retained activity. However, more detailed studies are necessary to fully elucidate the molecular interactions between the different warfarin alcohol stereoisomers and VKOR.
Relative Pharmacologic Activity Compared to Parent Warfarin
The metabolic reduction of the parent warfarin enantiomers, (S)-warfarin and (R)-warfarin, results in the formation of four distinct warfarin alcohol stereoisomers: (S,S)-warfarin alcohol, (S,R)-warfarin alcohol, (R,R)-warfarin alcohol, and (R,S)-warfarin alcohol. nih.govnih.gov These metabolites are not inert; they retain pharmacological activity, although their anticoagulant effect is generally considered to be less potent than that of the parent compounds. nih.govnih.gov
The parent compound, warfarin, is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being three to five times more potent as an anticoagulant than the (R)-enantiomer. nih.govnih.govresearchgate.netdrugbank.com The metabolism of each enantiomer is stereospecific. The reduction of (R)-warfarin primarily yields (R,S)-warfarin alcohol, while the reduction of (S)-warfarin produces (S,S)-warfarin alcohol. nih.govnih.gov
| Compound | Relative Anticoagulant Potency | Key Pharmacokinetic Feature |
|---|---|---|
| (S)-Warfarin | 3-5 times more potent than (R)-Warfarin nih.govnih.govresearchgate.netdrugbank.com | Metabolized primarily by CYP2C9. researchgate.net |
| (R)-Warfarin | Less potent enantiomer. nih.govnih.govresearchgate.netdrugbank.com | Contributes to overall anticoagulation. clinpgx.org |
| Warfarin Alcohols (general) | Approximately 6-fold lower potency than parent warfarin. nih.govresearchgate.net | Considered the most potent of warfarin metabolites. nih.gov |
| (R,S)-Warfarin Alcohol | Potency is enhanced by accumulation. | Clearance is 2.5-fold lower than other alcohol isomers, leading to plasma accumulation. nih.govresearchgate.net |
Potential for Vitamin K Epoxide Reductase (VKORC1) Inhibition
The primary mechanism of action for warfarin is the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1) enzyme. researchgate.netahajournals.orgmedsparkles.com This enzyme is crucial for the vitamin K cycle, which is necessary for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X. nih.govahajournals.org By inhibiting VKORC1, warfarin depletes functional vitamin K reserves and reduces the production of these active coagulation factors. medsparkles.com
The potential for warfarin alcohol metabolites to directly inhibit VKORC1 is less clearly defined than for the parent drug. However, the structural characteristics of metabolites are known to influence their inhibitory activity. For example, studies on hydroxylated warfarin metabolites have shown that 6-hydroxywarfarin (B562544) inhibits human VKOR (HsVKOR) to a similar degree as warfarin itself, whereas 7-hydroxywarfarin (B562546) demonstrates a loss of inhibitory efficacy. researchgate.net This suggests that the position of functional groups on the warfarin molecule is critical for its interaction with the VKORC1 binding site.
Given that warfarin alcohols are structurally similar to the parent compound, they may retain some capacity to interact with and inhibit VKORC1. However, the conversion of the ketone group at position 11 to a hydroxyl group represents a significant structural alteration. This change could modify the binding affinity of the molecule for the enzyme, likely contributing to the observed lower pharmacological activity compared to parent warfarin. nih.govresearchgate.net The clinical significance of any direct VKORC1 inhibition by warfarin alcohols is intertwined with their plasma concentrations and their own metabolic clearance pathways.
Comparative Biochemical Studies Across Species and Physiological States
In Vitro and In Vivo Models for Metabolic Investigations (e.g., rat, human hepatic cytosol/microsomes)
The metabolic pathways of warfarin, including the reductive formation of warfarin alcohols, have been investigated using a variety of in vitro and in vivo models. These models are essential for understanding species-specific differences and the enzymatic processes involved.
In Vitro Models: Pooled human liver cytosol and human liver microsomes are standard in vitro systems used to study the stereospecific reduction of warfarin enantiomers. nih.govnih.govresearchgate.net Studies using human liver cytosol have successfully characterized the steady-state kinetics of warfarin reduction. nih.gov These investigations have shown that human cytosolic reductases metabolize (R)-warfarin more efficiently than (S)-warfarin. nih.govnih.gov The primary enzymes identified as responsible for this reduction in human liver cytosol are carbonyl reductase-1 (CBR1) and, to a lesser extent, aldo-keto reductase-1C3 (AKR1C3). nih.govfrontiersin.org For both (R)- and (S)-warfarin, the reduction stereospecifically favors the formation of the S-alcohol. nih.gov Specifically, the major metabolite of (R)-warfarin is (R,S)-warfarin alcohol, and for (S)-warfarin, it is (S,S)-warfarin alcohol. nih.govnih.gov
In Vivo Models: The rat is a commonly used in vivo animal model for studying warfarin metabolism. researchgate.netnih.gov Studies in rats have provided insights into the metabolic fate and stereospecificity of warfarin isomers. nih.govnih.gov For example, early studies demonstrated that in rats, (R)-warfarin is reduced to the (R,S)-warfarin alcohol, while (S)-warfarin is reduced to the (S,S)-warfarin alcohol, mirroring findings in humans. nih.govnih.gov Furthermore, investigations in warfarin-resistant rats have highlighted the role of enhanced metabolic clearance, including hydroxylation by cytochrome P450 enzymes, as a mechanism of resistance. nih.gov Comparing metabolic pathways between species, such as rats and chickens, has also been performed to elucidate differences in cytosolic warfarin metabolism. researchgate.net
| Model Type | Specific Model | Key Research Findings | References |
|---|---|---|---|
| In Vitro | Pooled Human Liver Cytosol | (R)-warfarin is reduced more efficiently than (S)-warfarin. Major enzymes are CBR1 and AKR1C3. Preferential formation of S-alcohols. | nih.govnih.govfrontiersin.org |
| Human/Rat Liver Microsomes | Used to study oxidative and reductive metabolic pathways. Show decreased reductase activity in models of CKD. | researchgate.netnih.govnih.govyoutube.com | |
| In Vivo | Rat Models | Demonstrated stereospecific reduction of warfarin enantiomers to corresponding alcohols ((R,S)- and (S,S)-alcohols). Used to study effects of conditions like CKD on metabolism. | nih.govnih.govresearchgate.netresearchgate.net |
Influence of Systemic Conditions on Reductase Function (e.g., Chronic Kidney Disease)
Systemic physiological and pathological conditions, such as Chronic Kidney Disease (CKD), can significantly influence the metabolism of drugs, including the reductive pathways of warfarin. Although warfarin is primarily metabolized by the liver and is not eliminated by the kidneys, patients with CKD often exhibit altered warfarin disposition and require lower doses to maintain a therapeutic international normalized ratio (INR). droracle.aikarger.comjacc.org
Evidence suggests that the nonrenal clearance of warfarin is altered in patients with CKD. insightconferences.com A pilot study investigating the steady-state disposition of warfarin and its alcohol metabolites in elderly patients with varying degrees of kidney function found that the exposure to one of the warfarin alcohol metabolites was increased in patients with end-stage renal disease (ESRD). insightconferences.com This suggests that CKD can impact the formation and/or elimination of these active metabolites.
Further mechanistic studies using animal models have explored this connection. In vitro experiments with hepatic cytosol and microsomes from rats with CKD showed a significant decrease in the formation of (R,S)/(S,R)-warfarin alcohol compared to controls. researchgate.net This finding points towards decreased hepatic reductase activity in the CKD state. researchgate.net A similar trend of decreased formation of these alcohol metabolites was also observed in preliminary studies using human liver cytosol and microsomes from patients with ESRD. researchgate.net Collectively, these findings indicate that CKD can impair the function of hepatic reductases responsible for converting warfarin to its alcohol metabolites, providing a potential mechanism for the altered drug response observed in this patient population. researchgate.net
| Systemic Condition | Model | Observed Effect on Warfarin/Warfarin Alcohol Metabolism | References |
|---|---|---|---|
| Chronic Kidney Disease (CKD) / End-Stage Renal Disease (ESRD) | Human Patients | Patients often require lower warfarin doses. Increased exposure to warfarin alcohol metabolites observed in ESRD. | karger.comjacc.orginsightconferences.com |
| Rat Model (In Vitro) | Hepatic cytosol/microsomes from CKD rats showed decreased formation of RS/SR-warfarin alcohol, suggesting decreased reductase activity. | researchgate.net | |
| Human (In Vitro) | A trend toward decreased formation of RS/SR-warfarin alcohol was seen in liver cytosol/microsomes from ESRD patients. | researchgate.net |
Future Directions in Research on Warfarin Alcohol Stereoisomers
Development of Next-Generation Stereoselective Synthetic Routes
The biological activities of warfarin (B611796) and its metabolites are highly dependent on their three-dimensional structure, or stereochemistry. The reduction of (R)- and (S)-warfarin each produces two diastereomeric alcohols, resulting in four distinct stereoisomers: (9R,11S)-warfarin alcohol (RS-warfarin alcohol), (9R,11R)-warfarin alcohol (RR-warfarin alcohol), (9S,11S)-warfarin alcohol (SS-warfarin alcohol), and (9S,11R)-warfarin alcohol (SR-warfarin alcohol). nih.gov Consequently, access to stereochemically pure samples of each alcohol is essential for accurate biological evaluation.
Historically, warfarin synthesis involved a simple Michael condensation of 4-hydroxycoumarin (B602359) and benzalacetone, yielding a racemic mixture (an equal mix of R- and S-enantiomers). newdrugapprovals.org Modern research, however, demands more sophisticated approaches. The development of next-generation synthetic routes focuses on enantioselectivity—the ability to produce a single, desired enantiomer.
Key future directions include:
Advanced Organocatalysis: Researchers are designing novel C2-symmetric squaramide-based primary diamines and using commercial catalysts like (R,R)- or (S,S)-1,2-diphenylethylenediamine to drive the asymmetric synthesis of warfarin enantiomers with high yields (up to 96%) and excellent enantiomeric excess (up to 96% ee). acs.orgrsc.org These methods are often more environmentally friendly ("green chemistry") and avoid the use of heavy metals. acs.org
Continuous Flow Synthesis: Continuous flow reactors are being explored to improve the efficiency and scalability of stereoselective synthesis. newdrugapprovals.orgnewdrugapprovals.org In this setup, reactants are continuously pumped through a reactor containing a supported catalyst, such as polystyrene-supported 9-amino-epi-quinine. newdrugapprovals.orgnewdrugapprovals.org This technique allows for better control over reaction conditions, can extend the catalyst's lifetime, and has achieved high yields (up to 90%) and enantiomeric excess (up to 87% ee) for (S)-warfarin. newdrugapprovals.orgnewdrugapprovals.org
Chemoenzymatic Strategies: The integration of chemical synthesis with enzymatic reactions offers a powerful future avenue. After the asymmetric synthesis of the desired warfarin enantiomer, highly selective reductases could be employed to produce a single warfarin alcohol diastereomer, providing a direct and efficient route to these valuable research compounds.
These advanced synthetic methods are foundational, as they provide the pure starting materials needed to generate specific warfarin alcohol stereoisomers for detailed enzymology and chemical biology studies. nih.gov
Advanced Mechanistic Enzymology of Warfarin Reductases
The conversion of warfarin to warfarin alcohols is catalyzed by a group of cytosolic enzymes known as carbonyl reductases and aldo-keto reductases (AKRs). nih.govnih.gov A deep, mechanistic understanding of these enzymes is critical to predicting how individual patients might metabolize warfarin.
Future research in this area will focus on:
Enzyme Identification and Characterization: While studies have identified Carbonyl Reductase-1 (CBR1) and Aldo-Keto Reductase-1C3 (AKR1C3) as the dominant enzymes in human liver cytosol responsible for warfarin reduction, other AKR family members may play minor roles. nih.gov Future work will involve purifying these reductases and fully characterizing their substrate specificity and kinetic parameters. nih.gov
Stereoselectivity and Kinetics: The reduction process is highly stereospecific. Research shows a strong preference for the reduction of R-warfarin over S-warfarin. nih.gov Furthermore, regardless of whether the starting material is R- or S-warfarin, the enzymes preferentially create an alcohol with the S-configuration at the newly formed chiral center. nih.govnih.gov This results in RS-warfarin alcohol being the major metabolite from R-warfarin, and SS-warfarin alcohol being the major one from S-warfarin. nih.gov Detailed kinetic analyses have shown that the metabolic efficiency for forming RS-warfarin alcohol is almost 200-fold greater than for RR-warfarin alcohol. nih.gov
| Substrate | Metabolite | Vmax (pmol/mg/min) | Km (mM) | Metabolic Efficiency (Vmax/Km) |
|---|---|---|---|---|
| R-Warfarin | RS-Warfarin Alcohol | 150 | 0.67 | 224 |
| R-Warfarin | RR-Warfarin Alcohol | 0.8 | 0.71 | 1.1 |
| S-Warfarin | SS-Warfarin Alcohol | 27 | 1.7 | 16 |
| S-Warfarin | SR-Warfarin Alcohol | Trace levels detected, kinetics not determined |
Integrated Omics Approaches for Metabolic Profiling and Pathway Discovery
"Omics" technologies, particularly metabolomics, offer a powerful, unbiased way to survey the complete set of small-molecule metabolites in a biological sample. nih.gov This approach allows researchers to move beyond studying known metabolic pathways and discover entirely new connections and biomarkers related to warfarin therapy.
Future directions in this domain include:
Untargeted Metabolomics for Biomarker Discovery: By comparing the plasma metabolomes of individuals on and off warfarin, researchers can identify metabolites whose levels are significantly altered by the drug. nih.gov One such study identified a new family of procoagulant lipid molecules, ethanolamides, whose levels were significantly decreased in patients taking warfarin. nih.gov This demonstrates the power of untargeted metabolomics to uncover novel biological effects of a drug.
Investigating Drug-Food Interactions: Metabolomics is being used to understand the molecular basis of interactions between drugs and food. nih.gov For instance, proton nuclear magnetic resonance (1H-NMR)-based metabolomics was used to investigate why consuming mango can affect warfarin's efficacy. The study found that the interaction might be linked to a reduction in glycerol (B35011) 3-phosphate, which could impair platelet energy metabolism and activation. nih.goviapchem.org
Pathway Analysis and Network Building: The true power of omics lies in integrating the data to build comprehensive metabolic network models. Future studies will combine metabolomics data with genomics (studying genes like VKORC1 and CYP2C9) and proteomics to create a holistic view of how an individual's genetic makeup and metabolic state influence their response to warfarin and the production of its alcohol metabolites. researchgate.net
Rational Design of Warfarin Alcohol Analogues for Chemical Biology Applications
Rational design involves creating new molecules based on an existing structure—in this case, warfarin alcohol—to probe biological systems or to develop compounds with new properties. These "analogues" are invaluable tools in chemical biology.
Future research will focus on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the warfarin structure, researchers can determine which chemical features are essential for its activity. nih.govnih.gov For example, SAR studies on warfarin analogues revealed that substitutions at specific positions on the coumarin (B35378) ring could create compounds that selectively inhibit bacterial disulfide bond-forming enzymes (DsbB or VKOR) over the human VKOR enzyme. nih.govnih.gov This opens the door to developing new classes of antibiotics based on the coumarin scaffold.
Computational and Molecular Docking: In silico tools are essential for modern rational design. researchgate.net Molecular docking simulations can predict how a designed analogue will bind to a target enzyme, such as vitamin K epoxide reductase (VKOR). researchgate.net This allows scientists to prioritize the synthesis of compounds that are most likely to have the desired effect, saving time and resources.
Development of Chemical Probes: Warfarin alcohol analogues can be designed as specific chemical probes. For example, an analogue could be synthesized with a "tag" or a fluorescent group, allowing researchers to visualize where the molecule goes in a cell or to identify the specific enzymes it binds to. Another strategy is to design analogues that are more stable or have altered metabolic profiles to better study the function of a single metabolic pathway in isolation.
| Analogue Type | Design Strategy | Application/Finding | Reference |
|---|---|---|---|
| Coumarin with 4-chloro and 6-hydroxyl groups | Structure-Activity Relationship (SAR) analysis | Selectively inhibits bacterial DsbB/VKOR enzymes over mammalian VKOR. | nih.gov |
| Warfarin-based derivatives with substituted aryl groups | Restrict formation of tautomeric forms and use molecular docking to predict binding to VKOR. | Designed to enhance anticoagulant potential; some derivatives showed better in vitro activity than warfarin. | researchgate.net |
| Warfarin analogues targeting disulfide bond-forming enzymes | High-throughput chemical screening followed by SAR. | Identified compounds that could distinguish between bacterial and mammalian enzymes, suggesting pathways for new anticoagulants or antibacterials. | nih.gov |
Q & A
Q. What are the key metabolic pathways of S- and R-warfarin, and how do their enzymatic differences influence pharmacokinetics?
S-warfarin is primarily metabolized by CYP2C9 to 7-hydroxywarfarin, with further reduction to diastereomeric alcohols (e.g., 9S,11S-warfarin alcohol) via carbonyl reductase-1 (CBR1). In contrast, R-warfarin is metabolized by CYP1A2, CYP3A4, and CYP2C19 to hydroxylated metabolites, followed by reduction to alcohols (e.g., 9R,11S-warfarin alcohol). The stereoselective metabolism results in a shorter half-life for S-warfarin (32 hours) compared to R-warfarin (54 hours) due to differences in enzyme affinity and clearance pathways .
Q. What analytical methodologies are validated for quantifying S- and R-warfarin alcohols in biological samples?
High-performance liquid chromatography (HPLC) with fluorescence detection is widely used. Sample preparation involves acidification and extraction with dichloromethane/hexane. Key validation parameters include:
- Linearity : 0.2–3 ppm for both enantiomers (R² ≥ 0.978).
- LOD/LOQ : 0.0674 ppm (R) and 0.0897 ppm (S) for LOD; 0.225 ppm (R) and 0.298 ppm (S) for LOQ.
- Precision : Intra- and inter-day %RSD < 15%. Chromatographic separation uses a C-18 reversed-phase column with isocratic elution (phosphate buffer/methanol) .
Q. Why does S-warfarin exhibit greater anticoagulant potency than R-warfarin?
S-warfarin has 3–5 times higher affinity for vitamin K epoxide reductase (VKORC1), the target enzyme responsible for inhibiting vitamin K recycling. This structural specificity enhances its ability to disrupt coagulation factor synthesis, making it the dominant contributor to warfarin’s therapeutic and toxic effects .
Advanced Research Questions
Q. How do CYP2C9 and VKORC1 genetic polymorphisms impact S-warfarin dosing, and what methodologies optimize personalized regimens?
CYP2C9*2 and *3 alleles reduce S-warfarin clearance by 30–60%, increasing bleeding risk. VKORC1 (-1639G>A) polymorphisms lower enzyme expression, necessitating dose reductions. Pharmacogenetic algorithms incorporating age, height, and genotype (e.g., CYP2C9/VKORC1) improve dose prediction accuracy (R² = 55%) compared to clinical algorithms. Population pharmacokinetic (PK) models integrating these covariates are critical for dose individualization .
Q. What are the enzyme kinetics of cytosolic reductases in the stereospecific reduction of warfarin enantiomers?
Steady-state analysis using human liver cytosol reveals:
- R-warfarin : Vmax = 150 pmol/mg/min, Km = 0.67 mM.
- S-warfarin : Vmax = 27 pmol/mg/min, Km = 1.7 mM. Carbonyl reductase-1 (CBR1) dominates reduction, followed by aldo-keto reductase 1C3 (AKR1C3). Competitive inhibition assays with specific inhibitors (e.g., rutin for CBR1) confirm enzyme contributions .
Q. How can physiologically-based pharmacokinetic (PBPK) models predict drug-drug interactions (DDIs) involving S- and R-warfarin?
PBPK models incorporating target-mediated drug disposition (TMDD) simulate AUC changes when warfarin is co-administered with CYP modulators:
- Fluconazole (CYP2C9 inhibitor) : S-warfarin AUC increases 1.67–2.68-fold.
- Rifampin (CYP inducer) : S-warfarin AUC decreases to 42–49% of baseline. These models integrate interindividual variability (e.g., CYP2C9 genotype) to predict dose adjustments in DDI scenarios .
Q. What experimental designs assess the impact of drug interactions on warfarin metabolism?
- In vitro : Microsomal incubations with CYP-specific inhibitors (e.g., tolbutamide for CYP2C9) quantify metabolite inhibition.
- Clinical PK studies : Measure unbound S/R-warfarin concentrations and INR changes during co-administration with interacting drugs (e.g., phenylbutazone, which inhibits S-warfarin clearance by 75%).
- Frontal affinity chromatography : Quantify enantiomer binding to human serum albumin (HSA) under varying conditions (pH, temperature) .
Q. How do stereospecific binding differences between S- and R-warfarin affect distribution and free drug concentration?
S-warfarin binds more extensively to albumin (99% protein-bound) due to its structural orientation at the chiral center. Ultrafast affinity chromatography with HSA columns demonstrates that free fractions correlate with anticoagulant activity. Frontal analysis at 37°C and pH 7.4 reveals binding constants critical for predicting drug displacement interactions .
Q. What challenges arise in resolving diastereomeric warfarin alcohols, and how are they methodologically addressed?
Co-elution of alcohol isomers (e.g., RS/SR vs. RR/SS) complicates quantification. Solutions include:
Q. How can INR monitoring be integrated with warfarin alcohol quantification in pharmacodynamic (PD) studies?
Collect paired oral fluid and plasma samples to correlate unbound warfarin alcohol concentrations with INR values. Ultrafiltration isolates unbound fractions, while regression models (e.g., linear mixed-effects) assess biomarker relationships. This approach validates oral fluid as a non-invasive surrogate for therapeutic monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
